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Compound of Interest

2-Chloro-6-
Compound Name: _
(methylsulfanyl)pyrazine

cat. No.: B1612871

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and potential applications of 2-Chloro-6-(methylsulfanyl)pyrazine. Due to the
limited availability of data for this specific molecule, information from closely related analogs is
used to provide a thorough assessment.

Chemical Structure and Properties

2-Chloro-6-(methylsulfanyl)pyrazine is a substituted pyrazine, a class of heterocyclic
compounds that are of significant interest in medicinal chemistry due to their diverse biological
activities. The pyrazine ring is a six-membered aromatic ring containing two nitrogen atoms at
positions 1 and 4. In this specific molecule, the pyrazine ring is substituted with a chlorine atom
at position 2 and a methylsulfanyl (or methylthio) group at position 6.

Structure:
Molecular Formula: CsHsCIN2S
IUPAC Name: 2-chloro-6-(methylsulfanyl)pyrazine

While specific experimental data for 2-Chloro-6-(methylsulfanyl)pyrazine is not readily
available in the literature, its physicochemical properties can be estimated based on data from
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closely related compounds such as 2-chloro-6-methylpyrazine and various

(methylthio)pyrazines.

Table 1: Estimated Physicochemical Properties

Property Estimated Value Basis for Estimation
] Calculated from molecular
Molecular Weight 160.62 g/mol
formula
Colorless to pale yellow liquid Analogy with similar
Appearance ] i ) ]
or low-melting solid substituted pyrazines
Analogy with 2-methyl-6-
Boiling Point ~200-220 °C at 760 mmHg (methylthio)pyrazine (Boiling
Point: 222-223 °C)[1]
) ) ) Likely a low-melting solid or
Melting Point Not available o
liquid at room temperature
Soluble in organic solvents like . o
N General solubility of similar
Solubility ethanol, DMSO, and DMF. ]
_ _ organic compounds
Sparingly soluble in water.
) No definitive record found in
CAS Number Not assigned

major chemical databases

Spectroscopic Data (Estimated)

The following tables summarize the expected spectroscopic characteristics of 2-Chloro-6-

(methylsulfanyl)pyrazine, derived from the analysis of structurally similar compounds.

Table 2: Estimated *H NMR Spectral Data (in CDClIs, 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.2 s 1H Pyrazine H
~8.1 S 1H Pyrazine H
~2.6 S 3H S-CHs

Table 3: Estimated 3C NMR Spectral Data (in CDCls, 100 MHz)

Chemical Shift (6, ppm) Assignment
~155 C-S

~150 C-Cl

~140 Pyrazine CH
~138 Pyrazine CH
~15 S-CHs

Table 4: Estimated Mass Spectrometry Data (EI)

miz Interpretation

M]*+- (Molecular ion peak with isotopic pattern
160/162 M ( P picp

for ClI)
145/147 [M - CHs]*
125 [M-CI*
113 [M - SCHs]*

Table 5: Estimated Infrared (IR) Spectral Data
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Wavenumber (cm~?) Interpretation

~3050-3100 C-H stretching (aromatic)

~2920-3000 C-H stretching (aliphatic)

~1550-1600 C=N and C=C stretching (aromatic ring)
~1100-1200 C-Cl stretching

~600-700 C-S stretching

Experimental Protocols: Synthesis

The synthesis of 2-Chloro-6-(methylsulfanyl)pyrazine can be achieved via a nucleophilic
aromatic substitution (SNAr) reaction. A plausible and efficient method involves the reaction of
2,6-dichloropyrazine with sodium thiomethoxide.

Synthesis of 2-Chloro-6-(methylsulfanyl)pyrazine from
2,6-Dichloropyrazine

Reaction Scheme:

Materials:

2,6-Dichloropyrazine

¢ Sodium thiomethoxide (or sodium methanethiolate)
e Anhydrous N,N-Dimethylformamide (DMF)
 Diethyl ether

e Saturated aqueous sodium bicarbonate solution

¢ Brine (saturated aqueous sodium chloride solution)

e Anhydrous magnesium sulfate
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o Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column
chromatography setup)

Procedure:

e Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and
under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloropyrazine (1.0
equivalent) in anhydrous DMF.

» Addition of Nucleophile: Cool the solution to 0 °C using an ice bath. Add sodium
thiomethoxide (1.0 to 1.1 equivalents) portion-wise to the stirred solution.

e Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-
24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC)
or gas chromatography-mass spectrometry (GC-MS).

o Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing
diethyl ether and water.

o Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated
agueous sodium bicarbonate solution, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the crude product by column chromatography on silica gel, eluting with a
suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-
Chloro-6-(methylsulfanyl)pyrazine.

o Characterization: Characterize the final product using NMR, MS, and IR spectroscopy to
confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 2-Chloro-6-(methylsulfanyl)pyrazine has not been
extensively reported, the pyrazine scaffold is a common feature in many biologically active
molecules. Substituted pyrazines have been identified as having a wide range of
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pharmacological properties, including roles as kinase inhibitors and modulators of bacterial
communication.[2]

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is
implicated in diseases such as cancer and inflammatory disorders.[3] Several pyrazine-based
molecules have been developed as potent and selective kinase inhibitors.[4][5] The structural
features of 2-Chloro-6-(methylsulfanyl)pyrazine, particularly the substituted pyrazine ring,
make it a potential scaffold for the design of novel kinase inhibitors. The chlorine atom can act
as a leaving group for covalent inhibition or as a point for further chemical modification, while
the methylsulfanyl group can engage in hydrophobic interactions within the ATP-binding pocket
of a kinase.

Quorum Sensing in Bacteria

Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates gene
expression in response to population density. This process is often mediated by small signaling
molecules. Pyrazine and pyrazinone derivatives have been identified as autoinducers in some
bacteria, playing a role in the regulation of virulence factors.[6] The structure of 2-Chloro-6-
(methylsulfanyl)pyrazine suggests it could potentially interfere with these signaling pathways,
either as an agonist or antagonist, making it a candidate for the development of novel anti-
infective agents that target bacterial communication rather than viability, potentially reducing
the development of resistance.

Visualizations
Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-
Chloro-6-(methylsulfanyl)pyrazine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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